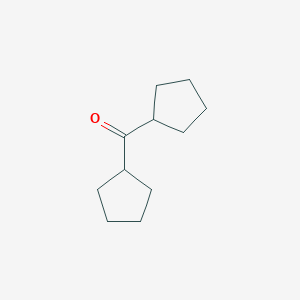

Dicyclopentylmethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

dicyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDXDEBDJICFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396825 | |

| Record name | dicyclopentylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17610-48-9 | |

| Record name | dicyclopentylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dicyclopentylmethanone and Analogs

Organometallic Approaches in Cyclopentyl Ketone Synthesis

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds, and their application in the synthesis of cyclopentyl ketones, including dicyclopentylmethanone, is well-established.

Synthesis of Symmetrical Cyclopentyl Ketones via Organoboranes

A notable method for synthesizing symmetrical ketones involves the use of organoboranes. One such approach utilizes the reaction of trialkylboranes with 4,4-dimethyl-2-oxazoline, followed by treatment with methyl iodide and subsequent oxidation. tandfonline.com This intramolecular reaction pathway is confirmed by crossover experiments, which show no formation of unsymmetrical ketones when a mixture of two different trialkylboranes is used. tandfonline.com

In a specific example, tricyclopentylborane (B15479088) can be used to produce this compound. The general procedure involves the reaction of the organoborane with a suitable reagent to induce alkyl group migration from boron to carbon. tandfonline.com While this method provides a direct route to symmetrical ketones, the yields can be moderate. For instance, the synthesis of this compound from tricyclopentylborane resulted in a 35% yield. tandfonline.com

| Organoborane (R₃B, R=) | Product | Yield (%) |

|---|---|---|

| Propyl | Dipropyl ketone | 65 |

| Butyl | Dibutyl ketone | 71 |

| Isobutyl | Diisobutyl ketone | 34 |

| Cyclopentyl | Dicyclopentyl ketone | 35 |

| Hexyl | Dihexyl ketone | 60 |

| Octyl | Dioctyl ketone | 62 |

Nucleophilic Acyl Substitution Reactions for Ketone Formation

Nucleophilic acyl substitution is a cornerstone of organic chemistry for the synthesis of carbonyl compounds. masterorganicchemistry.comfuturelearn.comnumberanalytics.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the replacement of a leaving group. numberanalytics.comlibretexts.org The reactivity of the carboxylic acid derivative is dependent on the stability of the leaving group. orgoreview.com

A common route to ketones via this mechanism is the reaction of an organometallic reagent with an acyl chloride. For the synthesis of this compound, cyclopentanecarbonyl chloride serves as the electrophile. The nucleophile can be a cyclopentyl organometallic species, such as a Grignard reagent (cyclopentylmagnesium bromide) or an organocuprate. thieme-connect.de The reaction of cyclopentylmagnesium bromide with cyclopentanecarbonyl chloride directly yields this compound. This method is generally efficient and provides good to excellent yields of the desired ketone. thieme-connect.de

The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the ketone. futurelearn.com It is crucial to use organometallic reagents that are not overly reactive to prevent a second addition to the newly formed ketone, which would lead to a tertiary alcohol. Organocuprates are often preferred for their milder reactivity compared to Grignard or organolithium reagents. thieme-connect.de

Targeted Synthesis from Precursors: Transforming Cyclopentene (B43876) to this compound

An alternative synthetic strategy involves the transformation of readily available precursors like cyclopentene. A multi-step synthesis can be designed to convert cyclopentene into this compound.

A plausible pathway begins with the conversion of cyclopentane (B165970) to cyclopentene, which can be achieved by treating cyclopentane with chlorine in the presence of light or heat to form chlorocyclopentane, followed by elimination using a strong base like potassium tert-butoxide (KOC(CH₃)₃). vaia.com

Once cyclopentene is obtained, it can be converted to cyclopentanol (B49286). This can be done through acid-catalyzed hydration. vaia.com Another approach involves the selective hydrogenation of cyclopentadiene (B3395910), a byproduct of petroleum cracking, to cyclopentene. google.com The resulting cyclopentene can undergo esterification with acetic acid to form cyclopentyl acetate, which is then saponified with sodium hydroxide (B78521) to yield cyclopentanol. google.com

The cyclopentanol is then oxidized to cyclopentanone (B42830). Finally, this compound can be synthesized from cyclopentanone through a Grignard reaction with cyclopentylmagnesium bromide, followed by oxidation of the resulting tertiary alcohol.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. nih.govmdpi.com

Role of Specific Catalysts in Ketone Formation

Catalysts play a crucial role in various ketone synthesis methods. For instance, in the acylation of organotin reagents with acyl chlorides, palladium catalysts are often employed. thieme-connect.de For the hydration of alkynes to form carbonyl compounds, transition metal catalysts, particularly those based on gold, are highly effective. mdpi.com

In the context of preparing precursors for this compound, catalysts are essential. The selective hydrogenation of cyclopentadiene to cyclopentene is a catalytic process. google.com Furthermore, the oxidation of cyclopentanol to cyclopentanone can be facilitated by catalysts such as boron trifluoride diethyl etherate.

Stereoselective Approaches in Cyclopentyl Ketone Construction

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the construction of its analogs or more complex molecules containing a cyclopentyl ketone moiety. mdpi.combeilstein-journals.orgrsc.org

Recent advancements have focused on the enantioselective functionalization of C-H bonds. For example, a palladium(II)-catalyzed enantioselective β-C(sp³)-H arylation of aliphatic ketones has been developed using a chiral transient directing group. nih.gov Although this method showed lower enantioselectivities for cyclopentyl ketones compared to cyclobutyl ketones, it represents a significant step towards the stereocontrolled synthesis of complex cyclopentyl ketone structures. nih.gov

Another strategy involves the stereoselective cyclopropanation of alkenes followed by regioselective isomerization of the resulting cyclopropanols to yield diastereomerically enriched α-methyl ketones. rsc.org Such methods could be adapted for the synthesis of chiral cyclopentyl ketone derivatives.

Furthermore, photoredox catalysis has emerged as a powerful tool. A Lewis acid-catalyzed photoredox [3+2] cycloaddition has been developed for the synthesis of cyclopentyl aryl ketones, providing an elegant approach to functionalized five-membered carbocyclic rings. thieme.de

Contemporary Developments in Ketone Synthetic Methodologies Relevant to this compound

The synthesis of ketones, a cornerstone of organic chemistry, has seen significant advancements, moving beyond classical methods to more sophisticated and versatile strategies. For a sterically hindered dialkyl ketone like this compound, these contemporary methodologies offer improved efficiency, functional group tolerance, and often milder reaction conditions. Key among these are transition-metal-catalyzed cross-coupling reactions, particularly those employing nickel, and innovative photoredox-catalyzed approaches. These methods often utilize readily available starting materials, such as carboxylic acids, alcohols, and amines, transforming them into valuable ketone products.

A prominent modern strategy is the nickel-catalyzed reductive cross-coupling of electrophiles. This approach circumvents the need for pre-formed, often sensitive, organometallic reagents. One such powerful technique is the deaminative coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acid derivatives. nih.govresearchgate.netnih.gov In this process, a primary amine, such as cyclopentylamine, is converted into a more reactive N-alkyl pyridinium salt. This salt can then be coupled with an activated form of a carboxylic acid, like cyclopentanecarboxylic acid (e.g., as an acyl fluoride (B91410) or a 2-pyridyl ester), in the presence of a nickel catalyst and a stoichiometric reductant, typically manganese powder. nih.gov This methodology is distinguished by its broad substrate scope and high tolerance for various functional groups, including basic amines and acid-labile protecting groups. nih.gov

Another significant development is the emergence of photoredox/nickel dual catalysis. This strategy enables the direct deoxygenative cross-coupling of carboxylic acids and alcohols to furnish dialkyl ketones. rsc.orgresearchgate.net This method is particularly attractive due to its use of abundant and bench-stable starting materials. The reaction is typically initiated by a photocatalyst that, upon irradiation with light, facilitates the activation of the starting materials, which then enter a nickel-catalyzed cross-coupling cycle. This approach is noted for its mild reaction conditions and its applicability to the late-stage functionalization of complex molecules. rsc.orgresearchgate.net

Furthermore, nickel-catalyzed reductive coupling of two different carboxylic acid ester derivatives, such as N-hydroxyphthalimide (NHP) esters and S-2-pyridyl thioesters, has been established as a potent method for the synthesis of unsymmetrical and sterically demanding ketones. nih.gov This cross-electrophile coupling strategy allows for the construction of ketones that are challenging to access through traditional means. nih.gov The choice of an appropriate nickel catalyst and ligand system is crucial for achieving high yields and selectivity in these transformations.

The table below summarizes representative conditions for these contemporary nickel-catalyzed ketone syntheses, showcasing the versatility of these methods for producing dialkyl ketones, including those with cyclic structures analogous to this compound.

| Methodology | Catalyst/Reagents | Substrates | Reductant/Conditions | Yield (%) | Reference |

| Deaminative Coupling | NiCl₂(dme), Ligand L5 | N-alkyl pyridinium salt, Acyl fluoride | Mn, NMP, 60 °C | 79 | nih.gov |

| Deaminative Coupling | NiBr₂(dme), Ligand L4 | N-alkyl pyridinium salt, 2-pyridyl ester | Mn, THF, r.t. | 65-75 | nih.gov |

| Photoredox/Ni Dual Catalysis | Ir(ppy)₂(dtbbpy)PF₆, NiBr₂·DME, Ligand L1 | Carboxylic acid, Alcohol | Cs₂CO₃, K₂CO₃, DMA, N₂, pyridine | Varies | researchgate.net |

| Reductive Ester Coupling | Nickel catalyst, Ligand | N-hydroxyphthalimide ester, S-2-pyridyl thioester | ZnCl₂, THF/DMA | High | nih.gov |

This table is representative of the methodologies and does not depict the direct synthesis of this compound, but of analogous ketones under the specified conditions.

These advanced synthetic routes represent a significant leap forward in the preparation of complex ketones like this compound. They offer chemists powerful tools to construct such molecules from simple, abundant precursors with high efficiency and broad functional group compatibility, paving the way for applications in various fields of chemical science.

Advanced Spectroscopic and Structural Characterization of Dicyclopentylmethanone

Comprehensive Structural Elucidation Techniques for Organic Molecules

The determination of an organic molecule's three-dimensional structure is a cornerstone of modern chemistry, providing essential insights into its physical and chemical properties. numberanalytics.comnumberanalytics.com A combination of spectroscopic methods is typically employed to piece together the molecular puzzle. numberanalytics.com The most powerful and commonly used techniques for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. numberanalytics.commit.edu

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. jchps.comwikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. jchps.comwikipedia.org Mass spectrometry, on the other hand, provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. intertek.com Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule. numberanalytics.com By integrating the data from these and other techniques, chemists can confidently assemble a complete and accurate structural picture of an organic compound. intertek.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Dicyclopentylmethanone Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic compounds like this compound. jchps.comwikipedia.org This technique probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular structure. wikipedia.orgebsco.com By analyzing various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between different parts of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the structure of this compound.

The ¹H NMR spectrum reveals the different types of protons present in the molecule and their relative numbers. For this compound, due to the symmetry of the molecule, the spectrum is relatively simple. The protons on the cyclopentyl rings would be expected to appear as multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the carbonyl group (α-protons) would be shifted further downfield compared to the other ring protons due to the electron-withdrawing effect of the carbonyl group.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. libretexts.org In this compound, one would expect to see a signal for the carbonyl carbon, which is highly deshielded and appears at a characteristic downfield chemical shift. The carbon atoms of the two cyclopentyl rings would also give rise to distinct signals. The α-carbons would be shifted downfield relative to the β- and γ-carbons of the rings.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on general principles and comparison with similar structures.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| H-α | ~2.8 - 3.0 | Multiplet | 2H | Protons on carbons adjacent to C=O |

| H-β, H-γ | ~1.5 - 1.9 | Multiplet | 16H | Remaining protons on cyclopentyl rings |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbons | ||

| C=O | >200 | Carbonyl carbon |

| C-α | ~45 - 55 | Carbons adjacent to C=O |

| C-β, C-γ | ~25 - 35 | Remaining carbons on cyclopentyl rings |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure by establishing connectivity and spatial relationships. rsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, a COSY spectrum would show cross-peaks between the α-protons and the adjacent β-protons on the cyclopentyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu An HSQC spectrum of this compound would show a cross-peak for each unique C-H bond, definitively assigning the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. columbia.edulibretexts.org For a relatively rigid molecule like this compound, a NOESY spectrum could reveal through-space interactions between protons on the two different cyclopentyl rings, providing insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Structure Analysis of Cyclopentyl Ketones

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. intertek.comresearchgate.net For cyclopentyl ketones like this compound, MS is instrumental in confirming the molecular formula and elucidating fragmentation pathways that reveal the underlying structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy, typically to four or more decimal places. measurlabs.commeasurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. measurlabs.comresearchgate.net For this compound (C₁₁H₁₈O), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that, when compared to the theoretical value, confirms the molecular formula and rules out other possibilities with the same nominal mass. researchgate.net

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₁H₁₈O | 166.1358 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. wikipedia.orgnationalmaglab.orglongdom.org This process provides detailed structural information by revealing the fragmentation patterns of the molecule. wikipedia.orgencyclopedia.pub

In the MS/MS analysis of this compound, the molecular ion (M⁺˙) at m/z 166 would be selected and subjected to collision-induced dissociation. The resulting fragment ions would provide clues about the structure. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

For this compound, α-cleavage would be a prominent fragmentation pathway, leading to the loss of a cyclopentyl radical and the formation of a cyclopentylacylium ion.

Expected Fragmentation of this compound:

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Structure of Product Ion |

| 166 | α-cleavage (loss of C₅H₉•) | 97 | [C₅H₉CO]⁺ |

| 166 | Loss of C₄H₈ via rearrangement | 110 | [C₇H₁₀O]⁺˙ |

| 97 | Loss of CO | 69 | [C₅H₉]⁺ |

This fragmentation data, in conjunction with NMR and other spectroscopic information, provides a comprehensive and unambiguous structural confirmation of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Structural Elucidation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique that provides an additional dimension of separation for complex sample analysis, enhancing structural elucidation capabilities. egyankosh.ac.in This method separates gas-phase ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. iupac.org The ion mobility separation, which occurs on a millisecond timescale, provides a measure of the ion's rotationally averaged collision cross-section (CCS), a physicochemical property that reflects the ion's three-dimensional structure. iupac.orgwaters.com

For a molecule like this compound, IMS-MS offers significant advantages. After ionization, the this compound ions are guided into a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). An electric field propels the ions through the tube, where they undergo collisions with the buffer gas. egyankosh.ac.in Ions that are more compact (smaller CCS) will travel through the drift tube faster than bulkier ions (larger CCS) of the same mass-to-charge ratio. google.com This separation by size and shape, prior to mass analysis, is particularly valuable for distinguishing between isomers, which have identical masses but different structural arrangements and, therefore, different CCS values. nih.govmdpi.com

The CCS value is a robust and reproducible molecular descriptor that can be used to increase confidence in compound identification. waters.com By comparing experimentally measured CCS values with those from libraries or theoretical calculations, researchers can gain further evidence for the proposed structure of an analyte. nih.gov While a specific, publicly available experimental CCS value for this compound is not readily found in broad databases, its value can be predicted using computational methods or measured experimentally. The integration of CCS data with accurate mass measurements from the mass spectrometer provides a higher degree of certainty in structural assignment than either technique alone. arxiv.org

Table 1: Key Parameters in IMS-MS Analysis of this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Mass-to-Charge Ratio (m/z) | Determined by the mass spectrometer, it provides the mass of the ionized molecule relative to its charge. | Confirms the molecular weight (166.26 g/mol ) and aids in determining the elemental composition. acs.org |

| Drift Time | The time taken for an ion to traverse the ion mobility drift tube. | Directly related to the ion's mobility and is used to calculate the CCS. |

| Collision Cross-Section (CCS) | The rotationally averaged area of the ion as it tumbles and collides with the buffer gas, measured in square angstroms (Ų). | Provides information on the 3D size and shape of the this compound ion, helping to distinguish it from potential isomers. iupac.org |

| Adduct Ion | The ion formed by the association of the analyte molecule with a cation (e.g., H+, Na+) or anion. | The type of adduct can influence the measured CCS value, and analyzing multiple adducts can increase identification confidence. arxiv.org |

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. mdpi.com These two techniques are complementary, as they are governed by different selection rules. irdg.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. mdpi.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and a vibration is Raman active if it causes a change in the molecule's polarizability. irdg.org

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). As a saturated aliphatic ketone, this peak is expected to appear in the range of 1705-1725 cm⁻¹. libretexts.org The absence of conjugation with double bonds or aromatic rings means the frequency is not lowered into the 1685-1666 cm⁻¹ range. libretexts.org Other characteristic IR absorptions include those from the C-H stretching vibrations of the cyclopentyl rings, which are expected just below 3000 cm⁻¹. orgchemboulder.com

In the Raman spectrum of this compound, the symmetric vibrations of the carbon skeleton are expected to be strong. Therefore, the C-C bond vibrations within the cyclopentyl rings would be prominent. The carbonyl (C=O) stretch, while strong in the IR, will be weaker and less prominent in the Raman spectrum because the change in polarizability for this vibration is less significant than the change in dipole moment. The complementarity of the two techniques thus provides a more complete picture of the molecule's vibrational modes. spectroscopyonline.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretch | IR | 1715 - 1725 | Strong |

| Carbonyl (C=O) | Stretch | Raman | 1715 - 1725 | Weak to Medium |

| Alkane (Cyclopentyl) | C-H Stretch | IR | 2850 - 2995 | Strong |

| Alkane (Cyclopentyl) | CH₂ Scissoring | IR | ~1465 | Medium |

| Carbon Skeleton | C-C Stretch | Raman | 800 - 1200 | Strong |

Integration of Multiple Spectroscopic Data for Definitive this compound Structure Confirmation

The unambiguous structural confirmation of a molecule like this compound relies on the synergistic integration of data from multiple spectroscopic techniques. While a single method can provide valuable clues, it is often insufficient for a definitive assignment. acs.org A combination of mass spectrometry (MS), vibrational spectroscopy (IR and Raman), and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for comprehensive structural elucidation. egyankosh.ac.inyoutube.com

The process begins with determining the molecular formula. High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, from which the elemental composition (C₁₁H₁₈O for this compound) can be deduced. acs.org Fragmentation patterns observed in the mass spectrum can also offer initial structural insights, such as the loss of a cyclopentyl group.

Next, vibrational spectroscopy is employed to identify the functional groups. The IR spectrum, with its characteristic strong absorption around 1715 cm⁻¹, confirms the presence of a saturated ketone carbonyl group. libretexts.org This immediately narrows down the possibilities for how the oxygen atom is incorporated into the structure. Raman spectroscopy complements this by providing information on the hydrocarbon skeleton. spectroscopyonline.com

Finally, NMR spectroscopy (both ¹H and ¹³C) provides the detailed atomic connectivity.

¹³C NMR would show a characteristic signal in the downfield region (190-215 ppm) for the carbonyl carbon. libretexts.org It would also reveal the number of unique carbon environments in the cyclopentyl rings, helping to confirm their symmetry.

¹H NMR would show signals for the protons on the cyclopentyl rings. The chemical shifts and splitting patterns of these signals would provide definitive evidence for the presence of two cyclopentyl groups attached to the carbonyl carbon. Protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to resonate in the 2.0-2.5 ppm range. libretexts.org

By assembling the pieces of the puzzle from each technique—the molecular formula from MS, the key functional group from IR/Raman, and the precise carbon-hydrogen framework from NMR—a single, self-consistent structure for this compound can be confidently established. researchgate.net

| IMS-MS | Collision Cross-Section (CCS). | Provides 3D size/shape information, useful for isomeric differentiation and increasing identification confidence. nih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrogen |

Computational Chemistry and Theoretical Studies on Dicyclopentylmethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. ornl.govarxiv.org These first-principles calculations solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy levels. ornl.gov The primary challenge in these calculations is the treatment of electron-electron interactions, which necessitates the use of approximations. ornl.gov

The reactivity of dicyclopentylmethanone is largely dictated by its carbonyl group, which acts as an electrophile and is susceptible to nucleophilic attack. This property allows the compound to be a versatile intermediate in various organic syntheses. Computational modeling, particularly through Density Functional Theory (DFT), can predict the energetics of reaction pathways, such as ketone reduction.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in quantum chemistry to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgukm.my DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my This approach simplifies the many-electron problem by using functionals of the electron density. wikipedia.org

In the context of this compound and related ketone systems, DFT is applied to:

Predict Molecular Geometries and Crystal Structures: DFT can accurately predict lattice parameters and molecular geometries by finding the lowest energy arrangement of atoms. youtube.com

Analyze Electronic Properties: It provides insights into molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites. mdpi.com

Understand Reaction Mechanisms: DFT is used to study reaction mechanisms and the stability of transition states, offering a theoretical basis for optimizing reaction conditions. mdpi.com For instance, in the enantioselective C(sp3)−H arylation of cyclobutyl ketones, DFT calculations help rationalize the role of chiral transient directing groups and the effect of different additives on the reaction outcome. nih.gov

DFT calculations have been instrumental in understanding the reactivity differences between various types of ketones. For example, studies on cyclopropyl (B3062369) ketones have shown that the reactivity of aryl cyclopropyl ketones is enhanced due to the stabilization of the ketyl radical through conjugation with the aromatic ring. nih.govacs.org

Computational Approaches to Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction involves identifying the transition states and intermediates along the reaction pathway. sumitomo-chem.co.jp Computational methods are essential for mapping these pathways and calculating the associated energy barriers. smu.edu

Key computational approaches include:

Reaction Path Following: Methods like the intrinsic reaction coordinate (IRC) are used to trace the reaction path from a transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. smu.eduresearchgate.net

Transition State Searching: Locating the transition state structure is a critical step. Automated methods like the Global Reaction Route Mapping (GRRM) strategy, which employs techniques such as anharmonic downward distortion following (ADDF) and artificial force induced reaction (AFIR), can systematically explore reaction pathways. rsc.org

Analysis of Reaction Dynamics: The United Reaction Valley Approach (URVA) analyzes the reaction path curvature to partition the reaction mechanism into distinct phases, offering a detailed understanding of the chemical processes involved. smu.edu

For cyclopentyl ketone systems, computational studies have elucidated the stereoselectivity of reactions. For example, in the manganese(I)-catalyzed enantioselective hydrogenation of cyclopentyl methyl ketone, DFT calculations of the Gibbs free energy barriers for the formation of different enantiomers can predict the enantiomeric ratio of the product. dicp.ac.cn Similarly, in the aldol-Tishchenko reaction of sulfinimines with ketone derivatives, DFT calculations of the transition states for the intramolecular hydride transfer step have been used to rationalize the observed diastereoselectivities. researchgate.net

Studies on the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have utilized computational methods to reveal structure-reactivity relationships. acs.org These studies have shown that for some alkyl cyclopropyl ketones, the cyclopropyl-fragmentation transition state is the rate-determining step, while for others, the radical-trapping transition state is more influential. nih.gov

Molecular Modeling and Dynamics Simulations of Cyclopentyl Ketone Systems

Molecular modeling encompasses a range of computational techniques used to study the behavior and properties of molecules. atomistica.online Molecular dynamics (MD) simulations, a key component of molecular modeling, provide a way to study the time-dependent behavior of molecular systems. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes over time. mdpi.com

Applications of molecular modeling and MD simulations in the context of cyclopentyl ketone systems include:

Conformational Analysis: Identifying the stable conformations of flexible molecules like this compound.

Solvation Effects: Studying the interaction of the ketone with solvent molecules, which can significantly influence its reactivity and spectroscopic properties.

Reaction Dynamics: Simulating the entire process of a chemical reaction to understand the detailed atomic-level mechanism. nih.gov

For example, in the study of sorption and diffusion of small molecules in glassy polymers, molecular simulations are used to understand the microscopic mechanisms governing these processes. mdpi.com While not directly about this compound, these methods are applicable to understanding its behavior in different environments.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including NMR, IR, and Raman spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts of molecules. The general workflow involves:

Performing a conformational search to identify low-energy conformers.

Optimizing the geometry of each conformer.

Calculating the NMR shielding constants for each conformer.

Averaging the shielding constants based on the Boltzmann population of the conformers and converting them to chemical shifts using a reference compound. github.io

DFT calculations, often using functionals like B3LYP or WP04 and basis sets like 6-311+G(2d,p), have been shown to provide excellent correlation with experimental NMR data for various organic molecules. github.iomdpi.com

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are key techniques for identifying functional groups in a molecule. libretexts.org Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. cardiff.ac.uk

The process typically involves:

Optimizing the molecular geometry to find a stable energy minimum.

Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants.

Solving the vibrational Schrödinger equation to get the vibrational frequencies and normal modes.

Calculating the IR intensities (from the change in dipole moment during a vibration) and Raman intensities (from the change in polarizability). youtube.com

Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model the vibrational spectra of molecules in complex environments, such as in solution or on surfaces. cardiff.ac.uk Recent advancements have led to the development of large datasets of computed IR and Raman spectra, which can be used to train machine learning models for rapid spectra prediction and analysis. nih.gov

Organic Transformations and Derivatization Strategies Utilizing Dicyclopentylmethanone

Reactions of Dicyclopentylmethanone as a Ketone Substrate

As a ketone, this compound undergoes characteristic reactions at its carbonyl carbon. These transformations are fundamental to its application in multi-step syntheses.

Enamine Additions Involving Cyclopentyl Ketones

Enamines, formed from the reaction of a ketone with a secondary amine, are effective carbon nucleophiles. libretexts.org Cyclopentyl ketones, including this compound, can be converted to their corresponding enamines, which then participate in addition reactions. A prominent example is the Stork enamine reaction, which involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound. libretexts.org

The general sequence for a Stork enamine reaction is:

Enamine Formation : The ketone reacts with a secondary amine (e.g., pyrrolidine) to form an enamine.

Michael Addition : The enamine adds to an α,β-unsaturated carbonyl acceptor.

Hydrolysis : The resulting intermediate is hydrolyzed by aqueous acid to yield a 1,5-dicarbonyl compound. libretexts.org

While specific studies on this compound are not prevalent, the reaction of N-(1-cyclopenten-1-yl)-morpholine with various allenyl carbonyls demonstrates the utility of cyclopentyl-derived enamines. fau.edu These reactions proceed via a Michael-Stork mechanism to yield adducts, and in some cases, lead to the formation of bicyclic products through intramolecular condensation. fau.edu The mechanism does not appear to follow a Diels-Alder pathway. fau.edu The E-selectivity observed suggests that the cyclopentyl enamine approaches the acceptor from the less sterically hindered face. fau.edu

| Reactants | Key Transformation | Product Type | Reference |

|---|---|---|---|

| N-(1-cyclopenten-1-yl)-morpholine + Allenyl Methyl Ketone | Michael-Stork Addition followed by intramolecular condensation | 8-oxobicyclo[3.2.1]octane | fau.edufigshare.com |

| Cyclohexanone + Pyrrolidine, then 3-buten-2-one | Stork Enamine Reaction | 1,5-Diketone | libretexts.org |

Ketal/Acetal Formation Reactions with Cyclopentyl Ketones

The carbonyl group of ketones can be protected by converting it into a ketal (also known as an acetal). This reaction is reversible and is typically catalyzed by acid. libretexts.orglibretexts.org Aldehydes and ketones react with two equivalents of an alcohol in the presence of an acid catalyst to yield an acetal or ketal. libretexts.org The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic ketal. libretexts.org

The mechanism for acid-catalyzed ketal formation involves several steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by one molecule of the alcohol to form a hemiacetal intermediate. libretexts.org

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.org

Loss of water to form a resonance-stabilized oxonium ion. libretexts.org

Attack by a second molecule of the alcohol on the oxonium ion.

Deprotonation to yield the final ketal product. libretexts.org

Ketals are stable to bases, hydride reagents, and Grignard reagents, making them excellent protecting groups in syntheses where other functional groups must be selectively modified. libretexts.org They can be easily removed (deprotected) by treatment with aqueous acid. libretexts.org

| Ketone Type | Reagents | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| Cyclopentyl Ketones | 2 equivalents of an alcohol (e.g., Methanol) | Acid (e.g., HCl, H₂SO₄) | Acyclic Ketal | Reversible protection of carbonyl group |

| Cyclopentyl Ketones | 1 equivalent of a diol (e.g., Ethylene Glycol) | Acid (e.g., p-TsOH) | Cyclic Ketal | Forms a stable five- or six-membered ring |

Formation of Novel Cyclopentyl-Containing Derivatives

This compound is a precursor for synthesizing more complex molecules that incorporate the cyclopentyl framework, leading to derivatives with potential applications in various fields of chemistry.

Synthesis of Cyclopentenylated Lactams via Aubé Reaction

The Aubé reaction is a powerful method for synthesizing N-substituted lactams. researchgate.net It involves an intermolecular reaction between an azido alcohol and a ketone, which proceeds through an in-situ generated hemiacetal that facilitates an intramolecular azide addition followed by ring expansion. researchgate.netbeilstein-journals.org This reaction has been utilized to prepare a novel class of cyclopentenylated lactams, which are structurally similar to carbocyclic nucleosides. beilstein-journals.org

In a specific application, an azido alcohol derived from Vince lactam was reacted with various cyclic ketones, including cyclopentanone (B42830), to produce cyclopentenyl-substituted lactams. researchgate.netbeilstein-journals.orguni.lu The reaction is typically mediated by a Lewis acid. Interestingly, the reaction with a 1,3-azido alcohol yielded lactams with a 1,2-substituted cyclopentene (B43876) ring, suggesting that a 1,3-allylic rearrangement of the starting azide occurs under the reaction conditions. researchgate.netbeilstein-journals.org

| Substrates | Reaction | Key Intermediate | Product Class | Significance |

|---|---|---|---|---|

| Azido alcohol + Cyclopentyl Ketone | Aubé Reaction | Hemiacetal | Cyclopentenylated Lactam | Access to carbocyclic nucleoside mimics beilstein-journals.orguni.lu |

Self-Aldol Condensation Reactions of Methyl Ketones to Branched Alkanes

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com When a ketone or aldehyde reacts with itself, it is known as a self-aldol condensation. wikipedia.org

While this compound is not a methyl ketone, it possesses α-hydrogens and can undergo self-aldol condensation. The reaction is typically catalyzed by a base, which deprotonates the α-carbon to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ketone. Subsequent dehydration, often promoted by heat, yields the condensation product. masterorganicchemistry.comlibretexts.org

The self-condensation of cyclopentanone, a close structural analog, has been studied using various catalysts. researchgate.netmdpi.com The reaction yields 2-cyclopentylidene-cyclopentanone. d-nb.info Further transformation of this α,β-unsaturated ketone, for instance through hydrogenation, would lead to the formation of branched alkanes. The steric hindrance from the two cyclopentyl groups in this compound would likely influence the equilibrium and rate of its self-condensation compared to simpler ketones like acetone or cyclopentanone. masterorganicchemistry.com

| Reactant | Catalyst | Initial Product (Aldol Addition) | Final Product (Condensation) | Potential Subsequent Product |

|---|---|---|---|---|

| Cyclopentanone | Base (e.g., NaOH) or Acid | 2-(1-hydroxycyclopentyl)cyclopentanone | 2-Cyclopentylidene-cyclopentanone | Dicyclopentylmethane (via hydrogenation) |

Mechanistic Aspects of this compound in Broader Organic Synthesis

The cyclopentyl rings of this compound impart specific steric and electronic properties that influence its reactivity and the mechanisms of its transformations. The five-membered ring structure can affect the stability of intermediates and transition states compared to acyclic or six-membered ring analogues.

In ketal formation , the reaction of cyclopentanone is sometimes slower than cyclohexanone. This is attributed to changes in ring strain upon moving from an sp²-hybridized carbonyl carbon to an sp³-hybridized ketal carbon. The increase in bond angle strain is more significant for cyclopentanone, potentially disfavoring the tetrahedral intermediate.

For enamine and enolate formation , the acidity of the α-protons and the geometry of the resulting double bond are influenced by the cyclopentyl ring. In the Stork enamine reaction, the stereochemical outcome of the Michael addition can be directed by the bulky cyclopentyl group, which favors attack from the less hindered face of the reacting partner. fau.edu

In aldol condensations , the use of acid-base bifunctional catalysts has proven effective for cyclopentanone, suggesting a cooperative mechanism. mdpi.com The basic sites activate the ketone by forming an enol, while the acidic sites activate the carbonyl group of the second ketone molecule, facilitating the C-C bond formation. mdpi.com The steric bulk of this compound would likely make the self-condensation more challenging, potentially requiring more forcing conditions or highly active catalysts. This steric hindrance could, however, be exploited in crossed-aldol reactions, where this compound might be less prone to self-condensation, favoring reaction with a less hindered aldehyde or ketone partner.

Derivatization for Enhanced Functionality and Further Chemical Transformations

This compound serves as a versatile substrate for a variety of organic transformations, allowing for its derivatization to introduce new functional groups and enable further chemical reactions. These derivatization strategies primarily target the reactivity of the carbonyl group and the adjacent α-carbons, leading to a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science. Key transformations include nucleophilic additions, olefinations, and aminomethylations, each providing a pathway to unique derivatives.

The carbonyl group in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. This reactivity allows for the formation of alcohols, cyanohydrins, and other addition products. For instance, reduction of the ketone with hydride reagents or addition of organometallic compounds leads to the corresponding secondary or tertiary alcohols.

Furthermore, the Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, thereby creating various alkene derivatives. The acidic protons on the α-carbons adjacent to the carbonyl group can participate in reactions such as the Mannich reaction, which introduces an aminomethyl group, a valuable functional handle for further synthetic manipulations.

The following data table summarizes key derivatization strategies for this compound, providing an overview of the reagents, reaction conditions, and resulting products.

Interactive Data Table: Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product |

| Nucleophilic Addition | ||

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Dicyclopentylmethanol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1,1-Dicyclopentylethanol |

| Cyanohydrin Formation | Potassium cyanide (KCN), Acid | Dicyclopentyl(hydroxy)acetonitrile |

| Olefination | ||

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Dicyclopentylmethylene-cyclopentane |

| Aminomethylation | ||

| Mannich Reaction | Dimethylamine, Formaldehyde | 2-(Dimethylaminomethyl)this compound |

Detailed research findings have elucidated the conditions and outcomes of these transformations.

Nucleophilic Addition Reactions:

Reduction to Dicyclopentylmethanol: The reduction of this compound to dicyclopentylmethanol is a common transformation. While specific yields for this exact reaction are not readily available in the provided search results, analogous reductions of ketones are typically high-yielding. For example, the reduction of benzophenone to benzhydrol using sodium borohydride in methanol proceeds with a yield of 95%. This suggests that a similar protocol applied to this compound would likely result in a high yield of the corresponding secondary alcohol.

Grignard Reaction for Tertiary Alcohol Synthesis: The addition of Grignard reagents to this compound provides a route to tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1,1-dicyclopentylethanol. The general procedure for Grignard reactions involves the slow addition of the ketone to the Grignard reagent in an anhydrous ether solvent, followed by an acidic workup.

Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to this compound results in the formation of a cyanohydrin, dicyclopentyl(hydroxy)acetonitrile. This reaction is typically carried out using a source of cyanide, such as potassium cyanide (KCN), in the presence of an acid to generate hydrogen cyanide in situ. Cyanohydrins are valuable synthetic intermediates that can be further transformed into α-hydroxy acids or β-amino alcohols.

Wittig Reaction for Alkene Synthesis:

The Wittig reaction is a widely used method for the synthesis of alkenes from ketones. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield dicyclopentylmethylene-cyclopentane. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine intermediate to form the alkene and triphenylphosphine oxide.

Mannich Reaction for Aminomethylation:

The Mannich reaction is a three-component condensation involving the ketone, an amine (such as dimethylamine), and formaldehyde. This reaction introduces a β-amino-ketone functionality, known as a Mannich base. In the case of this compound, the product would be 2-(dimethylaminomethyl)this compound. These Mannich bases are useful building blocks in organic synthesis and have applications in the preparation of pharmaceuticals and other biologically active molecules.

Industrial and Applied Chemical Process Research Involving Ketones with Cyclopentyl Moieties

Process Intensification in Ketone Synthesis

Process intensification (PI) involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. researchgate.netmdpi.com In the context of synthesizing cyclopentyl ketones, PI strategies focus on overcoming the limitations of traditional batch reactors, such as poor heat and mass transfer, which can limit reaction rates and selectivity.

Key PI strategies applicable to ketone synthesis include:

Structured Reactors: Replacing conventional packed-bed reactors with structured catalysts or microreactors can improve transport phenomena. mdpi.com This leads to better temperature control and mixing, which is crucial for highly exothermic or fast reactions involved in ketone production. youtube.com

Multifunctional Reactors: These units combine reaction and separation steps into a single piece of equipment, such as reactive distillation or membrane reactors. mdpi.com For instance, in the synthesis of ketones where water is a byproduct, the in-situ removal of water can shift the reaction equilibrium, leading to higher conversions and yields. acs.org

Alternative Energy Sources: The use of non-conventional energy sources like microwaves and ultrasound can enhance reaction rates and reduce reaction times in ketone synthesis. mdpi.com

Research in the broader field of ketone production has demonstrated significant improvements through PI. For example, intensified processes for producing methyl ethyl ketone (MEK) have shown superior performance in energy consumption and reduced greenhouse gas emissions compared to conventional methods. researchgate.net These principles are directly translatable to the synthesis of more complex ketones like dicyclopentylmethanone. A key challenge in the self-condensation of cyclopentanone (B42830) to form larger molecules is managing side reactions; PI offers better control to improve selectivity towards the desired product. researchgate.net

Continuous Reactor Technology for Ketone Production

Continuous flow synthesis, performed in reactors such as packed-bed or microreactors, offers numerous advantages over traditional batch processing for ketone production. mdpi.comresearchgate.net This technology is central to process intensification and enables superior control over reaction parameters, leading to improved safety, consistency, and product quality. nih.govmit.edu

Key benefits of continuous flow processing include:

Enhanced Safety: The small reactor volumes inherent in continuous flow systems minimize the inventory of hazardous materials at any given time. youtube.com This is particularly important when dealing with exothermic reactions or unstable intermediates that can occur during the synthesis of complex ketones.

Precise Process Control: Continuous reactors allow for tight control over temperature, pressure, and residence time, which is difficult to achieve in large batch reactors. nih.govflinders.edu.au This precision is critical for optimizing the yield and selectivity of the desired ketone product while minimizing the formation of byproducts.

Scalability: Scaling up a continuous process often involves operating the system for longer durations or running multiple systems in parallel ("scaling out"), which is more straightforward than redesigning a large-scale batch reactor. durham.ac.uk

Integration and Automation: Flow chemistry setups can be integrated with in-line purification and analytical tools, enabling a streamlined and automated "telescoped" process from starting materials to the final product. nih.govflinders.edu.au

In the synthesis of a functionalized cyclopentenone from a biomass-derived lactone, a continuous flow process was developed to manage sensitive reaction steps and enable safe scale-up, delivering material at a rate of 183 g/h with a 95% isolated yield. durham.ac.uk Similar methodologies can be applied to the synthesis of this compound, particularly in managing the condensation reactions of cyclopentanone.

Green Chemistry Principles in Cyclopentyl Ketone Manufacturing

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnewchemical.itnewchemical.it The application of these principles is crucial for the sustainable manufacturing of cyclopentyl ketones.

The twelve principles of green chemistry provide a framework for this approach: gcande.org

Waste Prevention: Designing syntheses to minimize waste is a primary goal. newchemical.it Continuous flow processes and optimized catalytic systems contribute significantly to this objective.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gcande.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. newchemical.it

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. newchemical.it

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. mdpi.com Research into solvent-free reactions or the use of green solvents like water or deep eutectic solvents is relevant here. mdpi.comacs.org

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. newchemical.it

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. newchemical.it This is a key driver for producing cyclopentyl ketones from biomass-derived cyclopentanone. researchgate.netnih.gov

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and reduce waste. newchemical.it

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

In the synthesis of this compound precursors, solvent-free aldol (B89426) condensation reactions have been shown to achieve high yields (95.4%), exemplifying the principles of waste prevention and avoiding auxiliary substances. acs.org

Valorization of Biomass-Derived Precursors to Ketones and Fuels

The valorization of biomass involves converting low-value biomass waste into higher-value products, such as chemicals and fuels. mdpi.comrsc.org Cyclopentanone, a key precursor for this compound and other larger cyclopentyl ketones, can be readily derived from hemicellulose found in agricultural and forestry waste. nih.govresearchgate.net Furfural, produced from the dehydration of C5 sugars in hemicellulose, can be converted to cyclopentanone through a series of catalytic hydrogenation and rearrangement reactions. researchgate.netnih.gov

The conversion of cyclopentanone into high-density fuel candidates often proceeds through C-C bond-forming reactions like self-aldol condensation. rsc.org This process increases the molecular weight and carbon number of the initial molecule. For example, the self-condensation of cyclopentanone can yield 2-cyclopentylidene-cyclopentanone. rsc.org Subsequent hydrogenation of these condensation products can lead to saturated cycloalkanes suitable for use as high-density biofuels.

| Catalyst System | Precursor | Product | Yield | Reference |

| Raney cobalt + KOH | Cyclopentanone | 2-Cyclopentyl cyclopentanone | 83.3% (carbon yield) | acs.orgresearchgate.net |

| Basic Magnesium Carbonate | Cyclopentanone | 2-Cyclopentylidenecyclopentanone | 76.7% | rsc.org |

| Pt/C | Furfural | Cyclopentanone | 76.5% | nih.gov |

| 20 wt%Ni/HY-0.018 | Furfural | Cyclopentanone | 86.5% | nih.gov |

This table presents data on the catalytic conversion of biomass-derived precursors to cyclopentyl ketones.

This pathway represents a sustainable alternative to petroleum-based production routes, aligning with the principles of green chemistry by utilizing renewable feedstocks. researchgate.net

Advanced Control and Optimization of Chemical Processes for Ketone Production

Advanced Process Control (APC) and optimization are essential for ensuring that chemical plants operate efficiently, safely, and reliably. srce.hrnivelco.com.ua By moving beyond basic process control, APC systems can manage complex interactions between multiple variables, pushing the process closer to its operational and economic optimum. abb.comtibco.com

For the production of cyclopentyl ketones, APC can be applied to several key areas:

Reactor Control: Maintaining precise temperature, pressure, and concentration profiles in the reactor is critical for maximizing the yield of this compound while minimizing byproduct formation. Model Predictive Control (MPC), a common APC strategy, uses a dynamic model of the process to predict future behavior and make optimal adjustments to control inputs. srce.hrabb.com

Separation and Purification: Optimizing the operation of distillation columns or other separation units can significantly reduce energy consumption and improve product purity.

Throughput and Efficiency: APC systems can increase plant throughput by enabling stable operation closer to process constraints. srce.hr By continuously monitoring and optimizing the process, these systems ensure that resources like raw materials and energy are used most effectively. tibco.comresearchgate.net

The implementation of APC typically involves a stepwise process, from optimizing base-level controls to deploying multivariable predictive controllers. srce.hrabb.com The success of these systems relies on accurate process models, which can be developed from plant data. The ultimate goal is to create a more stable and efficient operation, leading to increased profitability and reduced environmental impact. srce.hrtibco.com

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Dicyclopentylmethanone’s structural purity?

To ensure structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and high-performance liquid chromatography (HPLC) . NMR confirms molecular structure by identifying proton and carbon environments, while IR detects functional groups (e.g., ketone C=O stretches). HPLC quantifies purity by separating and quantifying impurities. Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy, particularly for spectral matches and physicochemical properties .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations.

Safety data sheets (SDS) for structurally similar ketones highlight flammability risks (flash point ~150°C) and recommend P95 respirators for aerosol exposure .

Advanced: How can researchers optimize synthetic routes for this compound to minimize byproducts?

Methodological considerations:

- Catalyst Selection : Test Lewis acids (e.g., AlCl₃) or organocatalysts for Friedel-Crafts acylation efficiency.

- Reaction Monitoring : Use in-situ techniques like FTIR or GC-MS to track intermediate formation.

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) may enhance cyclopentyl group reactivity.

- Post-Synthesis Analysis : Employ column chromatography or recrystallization for purification.

Refer to systematic review frameworks (e.g., PRISMA guidelines) to compare yields and byproduct profiles across published protocols .

Advanced: What statistical methods address contradictions in reported biological activity data for this compound?

To resolve discrepancies:

Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in experimental conditions (e.g., cell lines, dosing regimens) .

Bias Adjustment : Apply sensitivity analyses to control for methodological flaws (e.g., inadequate blinding or allocation concealment), which can inflate treatment effect estimates by up to 41% .

Dose-Response Modeling : Use non-linear regression (e.g., Hill equation) to quantify potency variations across studies.

Basic: Which physicochemical properties of this compound are most critical for experimental reproducibility?

Critical properties include:

- Melting Point : 58–64°C (indicates purity; deviations suggest impurities).

- Solubility : Low water solubility necessitates organic solvents (e.g., DMSO for biological assays).

- Stability : Hygroscopicity and photodegradation risks require inert-atmosphere storage.

Cross-validate properties using NIST Standard Reference Data and replicate measurements under controlled conditions .

Advanced: How can mechanistic studies integrate computational and experimental approaches for this compound?

A hybrid methodology:

Computational Modeling : Perform density functional theory (DFT) calculations to predict reaction pathways (e.g., ketone reduction energetics).

Experimental Validation : Use kinetic studies (e.g., time-resolved spectroscopy) to confirm computational predictions.

Data Synthesis : Compare computational activation energies with experimental Arrhenius parameters.

This approach aligns with guidelines for interdisciplinary research design, emphasizing iterative hypothesis testing .

Basic: What ethical frameworks apply to toxicity testing of this compound in preclinical models?

Ethical considerations include:

- 3Rs Principle (Replacement, Reduction, Refinement) : Use in vitro assays (e.g., hepatocyte cultures) before animal studies.

- IACUC Approval : Ensure protocols minimize distress (e.g., humane endpoints).

- Data Transparency : Report negative results to avoid publication bias.

Refer to institutional guidelines for animal welfare and human subject research analogs .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Strategies include:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis.

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading.

- Quality Control (QC) : Establish acceptance criteria for impurities (e.g., ≤0.5% by HPLC).

Document variability using Cochrane systematic review standards to identify critical process parameters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.